![molecular formula C21H17NO4S B14276551 1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene CAS No. 137882-79-2](/img/structure/B14276551.png)
1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s IUPAC name is “1,1’-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene.”
- It consists of two benzene rings connected by a central linker.
- The compound’s structure features a sulfonyl group (SO₂), a nitro group (NO₂), and a methyl group (CH₃).
- Its molecular formula is C₁₈H₂₂, and its molecular weight is approximately 238.37 g/mol .
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One approach is via electrophilic aromatic substitution reactions on benzene rings.
Reaction Conditions: Sulfonation of benzene followed by nitration can yield the desired compound.
Industrial Production: While not commonly produced industrially, laboratory-scale synthesis is feasible.
Analyse Des Réactions Chimiques
Reactivity: The compound is susceptible to various reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions: Sulfuric acid (H₂SO₄) for sulfonation, and nitric acid (HNO₃) for nitration.
Major Products: The major product is the compound itself, with the sulfonyl and nitro groups attached to the benzene rings.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying electrophilic aromatic substitution.
Biology: Limited applications; mainly used in chemical biology research.
Medicine: No significant medical applications reported.
Industry: Not widely used industrially.
Mécanisme D'action
- The compound’s mechanism of action is not well-documented due to its limited applications.
- It likely interacts with cellular components through electrophilic reactions.
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of sulfonyl, nitro, and methyl groups distinguishes it.
Similar Compounds: None with precisely the same structure, but related compounds include other substituted benzenes.
Remember that this compound’s applications are relatively niche, and further research may uncover additional uses
Propriétés
Numéro CAS |
137882-79-2 |
|---|---|
Formule moléculaire |
C21H17NO4S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-methyl-4-(2-nitro-1,2-diphenylethenyl)sulfonylbenzene |
InChI |
InChI=1S/C21H17NO4S/c1-16-12-14-19(15-13-16)27(25,26)21(18-10-6-3-7-11-18)20(22(23)24)17-8-4-2-5-9-17/h2-15H,1H3 |
Clé InChI |
GLRHWOZNEUOCQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


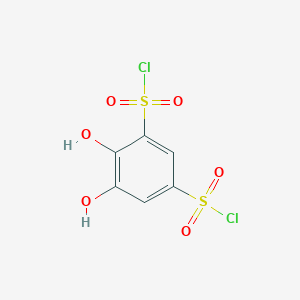

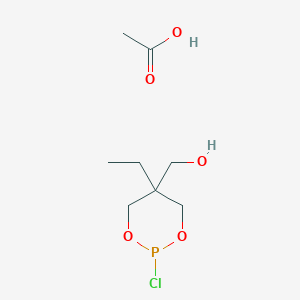
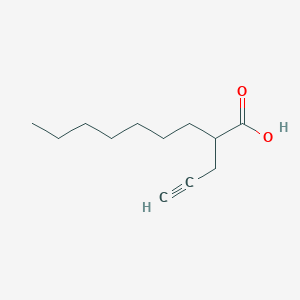
![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)
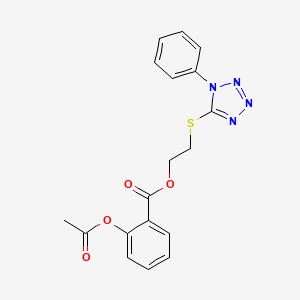
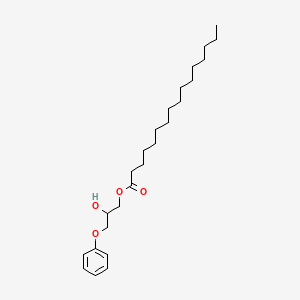
![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)
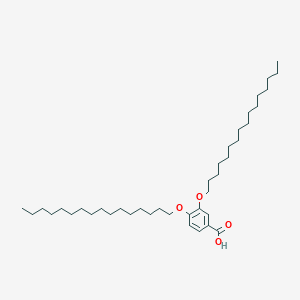
![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
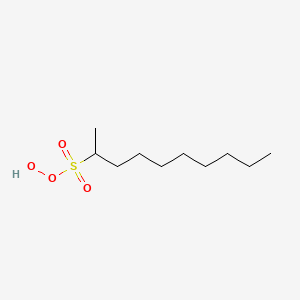
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
